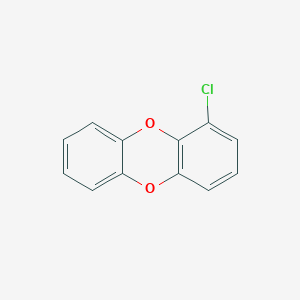

1-氯二苯并-对二噁英

描述

1-Chlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .

Synthesis Analysis

Polychlorodibenzo-p-dioxins (chlorodioxins) appear most frequently by heating of chlorophenols in alkaline solution, especially when producing organic derivatives . These compounds were synthesized by surface-catalyzed reactions on fly ash particulates taken from incinerators .Molecular Structure Analysis

The molecular structure of 1-Chlorodibenzo-p-dioxin has been studied using structure–activity relationship (SAR) and two-dimensional quantitative structure–activity relationship (2D-QSAR) methods . The research objects in this study were 60 organic compounds with pEC 50 values and 162 compounds without pEC 50 values, which included polychlorinated dibenzofurans (PCDFs), polychlorinated dibenzo-p-dioxins (PCDDs), and polybrominated dibenzo-p-dioxins (PBDDs) .Chemical Reactions Analysis

Toxic chlorinated dibenzo-p-dioxins are known to be formed in incinerators that burn municipal refuse . These compounds were synthesized by surface-catalyzed reactions on fly ash particulates taken from incinerators .Physical And Chemical Properties Analysis

The molecular weight of 1-Chlorodibenzo-p-dioxin is 218.63 g/mol . It has a computed XLogP3 value of 5 . The IUPAC name for this compound is 1-chlorodibenzo-p-dioxin .科学研究应用

了解致癌机制

1-氯二苯并-对二噁英作为二噁英类化合物中较大的一个群体,由于其致癌特性而成为广泛研究的课题。国际癌症研究机构 (IARC) 将最有效的二噁英同类物 2,3,7,8-四氯二苯并-对二噁英 (TCDD) 归类为 1 类致癌物。研究表明,TCDD 通过存在于人和动物体内的芳烃受体 (AhR) 起作用。这一分类得到了新的流行病学证据的支持,这些证据显示了产业人群中积极的暴露反应分析和塞维索事故人群中特定的癌症过剩 (Steenland 等,2004)。

DNA 结合和基因调控

对二噁英(包括 1-氯二苯并-对二噁英)的研究表明,二噁英-Ah 受体复合物与含有特定核心序列的 DNA 结合。这种相互作用对于细胞色素 P1-450 基因转录至关重要,并表明侧翼该核心序列的核苷酸有助于基因调控和二噁英的作用 (Denison 等,1988)。

代谢途径

了解二噁英的代谢途径对于评估其环境和生物影响至关重要。研究表明,包括 1-氯二苯并-对二噁英在内的各种氯化二苯并-对二噁英被代谢为单羟基和二羟基衍生物。伯羟基化发生在分子的特定位置,提供了对这些化合物生物转化的见解 (Tulp 和 Hutzinger,1978)。

质谱应用

质谱已被广泛用于识别和定量各种环境基质中的氯代二苯并-对二噁英,包括 1-氯二苯并-对二噁英。该技术对于了解二噁英在环境和生物系统中的形成、降解和分布至关重要 (Mahle 和 Shadoff,1982)。

环境和健康影响研究

已经进行了几项研究来评估二噁英对环境和健康的影响。例如,关于 TCDD 对实验动物影响的研究表明了一系列毒理学效应,包括血液学和临床化学的变化。这些研究对于了解二噁英暴露对公众健康和环境的更广泛影响至关重要 (Zinkl 等,1973)。

作用机制

Target of Action

The primary target of 1-Chlorodibenzo-p-dioxin is the aryl hydrocarbon (AH) receptor , which is a transcription factor present in all cells . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Pharmacokinetics

It is known that members of the pcdd family, which includes 1-chlorodibenzo-p-dioxin, bioaccumulate in humans and wildlife due to their lipophilic properties . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may lead to significant bioaccumulation and persistence in biological systems.

Result of Action

The molecular and cellular effects of 1-Chlorodibenzo-p-dioxin’s action are primarily toxic. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It’s also known that highly chlorinated dibenzo-p-dioxins, which include 1-Chlorodibenzo-p-dioxin, can cause developmental disturbances and cancer .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 1-Chlorodibenzo-p-dioxin. Dioxins, including 1-Chlorodibenzo-p-dioxin, are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . They are produced as by-products from various industrial processes and can also originate from natural sources such as volcanoes and forest fires . These environmental sources and the compound’s persistence in the environment for over 100 years significantly influence its action and effects .

安全和危害

未来方向

In epidemiological studies, the associations of dioxin and dioxin-like (dl)-compound exposure with metabolic diseases including diabetes and metabolic syndrome in adults and with neurodevelopmental problems and earlier/later puberty in children have been suggested in the general population and environmentally exposed populations . Therefore, future research should focus on these areas to better understand the effects of dioxin and dl compound exposure on human health .

属性

IUPAC Name |

1-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGRWRBGXENKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872020 | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39227-53-7, 35656-51-0 | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | polychlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of 1-Chlorodibenzo-p-dioxin?

A: 1-Chlorodibenzo-p-dioxin can adsorb onto fly ash from municipal incinerators. [] Further research is needed to fully understand its degradation pathways and environmental persistence.

Q2: How does the chlorine substitution in 1-Chlorodibenzo-p-dioxin affect its biodegradability compared to dibenzo-p-dioxin?

A: Research using Pseudomonas aeruginosa suggests that increasing chlorine substitution in dioxins generally decreases their biodegradability. [] While P. aeruginosa showed high growth and degradation rates for dibenzo-p-dioxin, its growth rate was lower with 1-Chlorodibenzo-p-dioxin. [] This suggests that the chlorine atom in 1-Chlorodibenzo-p-dioxin may hinder microbial degradation pathways compared to the unchlorinated parent compound.

Q3: What is the role of 1-Chlorodibenzo-p-dioxin in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)?

A: While not directly addressed in the provided abstracts, the study on 2-chlorophenol and 2-chloroanisole oxidation suggests that chlorinated phenols, potentially including 1-Chlorodibenzo-p-dioxin, can act as precursors to PCDD/Fs. [] The formation mechanism likely involves phenoxy radicals generated during oxidation. []

Q4: How does the reactivity of 1-Chlorodibenzo-p-dioxin with the OH radical compare to other related compounds?

A: The rate constant for the gas-phase reaction of 1-Chlorodibenzo-p-dioxin with the OH radical is 4.7 x 10-12 cm3 molecule-1 s-1. [] This information, combined with data for other dioxins, furans, and biphenyls, allowed for the refinement of a method to calculate OH radical reaction rate constants and, consequently, estimate the atmospheric lifetimes of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). []

Q5: Which cytochrome P450 enzyme is primarily responsible for the metabolism of 1-Chlorodibenzo-p-dioxin?

A: In vitro studies using rat liver microsomes indicate that 1-Chlorodibenzo-p-dioxin is metabolized almost exclusively by the cytochrome P450 enzyme CYP1A1. [] This finding contrasts with 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is primarily metabolized by CYP1A2. [] The specific CYP enzyme involved in the metabolism of a particular dioxin congener appears to be influenced by the degree and position of chlorination. []

Q6: Are there reliable methods for calculating the thermodynamic properties of 1-Chlorodibenzo-p-dioxin?

A: Density functional theory (DFT) calculations at the B3LYP level, employing isodesmic reactions, provide reasonable estimates of the enthalpy of formation for 1-Chlorodibenzo-p-dioxin and other chlorinated dibenzo-p-dioxin congeners. [] Although the calculated values deviate slightly from experimental data (where available), this method offers a valuable tool for estimating these important thermodynamic parameters. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。